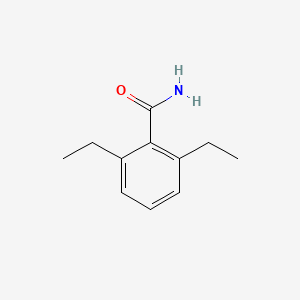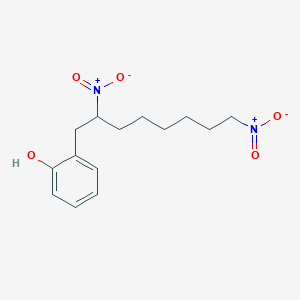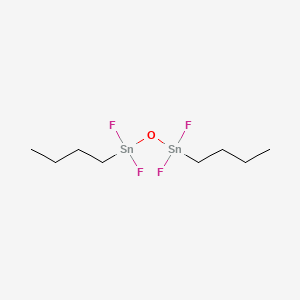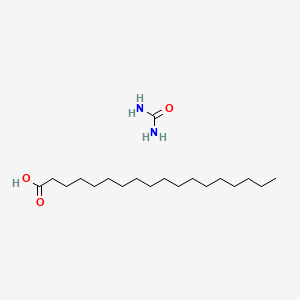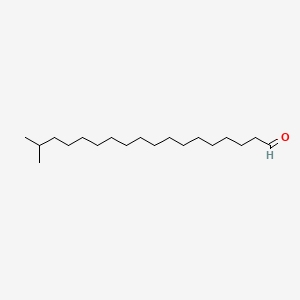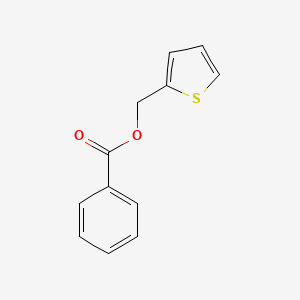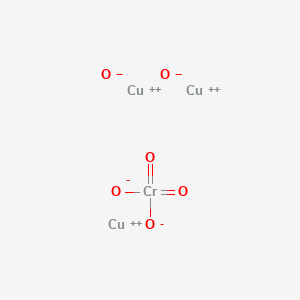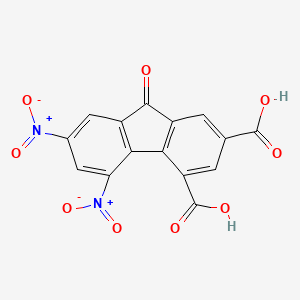
2,4-Dinitrofluorenone-5,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It contains two carboxyl groups (-COOH) and is characterized by the presence of nitro groups (-NO2) at the 2 and 4 positions on the fluorenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation The nitration process introduces nitro groups at specific positions on the fluorenone ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, and often involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of amino-fluorenone derivatives.
Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dinitrofluorenone-5,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can modulate the activity of enzymes and other biomolecules. The pathways involved may include oxidative stress pathways and enzyme inhibition mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the fluorenone and dicarboxylic acid structure.
Fluorenone: Lacks the nitro and carboxyl groups but shares the fluorenone core structure.
Adipic Acid: A dicarboxylic acid but lacks the nitro and fluorenone structure.
Uniqueness
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of nitro groups and dicarboxylic acid functionality on a fluorenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
153363-87-2 |
|---|---|
Fórmula molecular |
C15H6N2O9 |
Peso molecular |
358.22 g/mol |
Nombre IUPAC |
5,7-dinitro-9-oxofluorene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C15H6N2O9/c18-13-7-1-5(14(19)20)2-9(15(21)22)11(7)12-8(13)3-6(16(23)24)4-10(12)17(25)26/h1-4H,(H,19,20)(H,21,22) |
Clave InChI |
HZWLLZFOPYIBAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


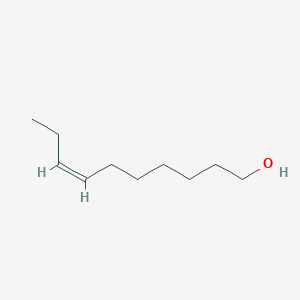
![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)

